molecular formula C5H7FO3 B2631985 3-(Fluoromethyl)oxetane-3-carboxylic acid CAS No. 1545011-97-9

3-(Fluoromethyl)oxetane-3-carboxylic acid

Cat. No.: B2631985
CAS No.: 1545011-97-9
M. Wt: 134.106
InChI Key: WVQIOKGYJAEVMH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H7FO3 and a molecular weight of 134.11 g/mol It is characterized by the presence of an oxetane ring, a fluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the fluoromethyl group and the carboxylic acid functionality. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxetane ring. The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols .

Scientific Research Applications

3-(Fluoromethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the oxetane ring provides structural stability. The carboxylic acid functionality allows for interactions with enzymes and other biological molecules, facilitating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-oxetane-3-carboxylic acid: Similar structure but lacks the fluorine atom.

    3-(Chloromethyl)oxetane-3-carboxylic acid: Contains a chlorine atom instead of fluorine.

    3-(Bromomethyl)oxetane-3-carboxylic acid: Contains a bromine atom instead of fluorine.

Uniqueness

3-(Fluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-(fluoromethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQIOKGYJAEVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545011-97-9
Record name 3-(fluoromethyl)oxetane-3-carboxylic acid
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